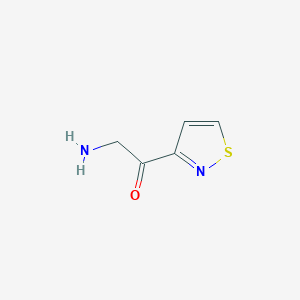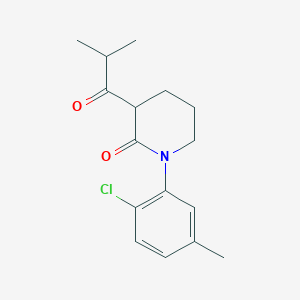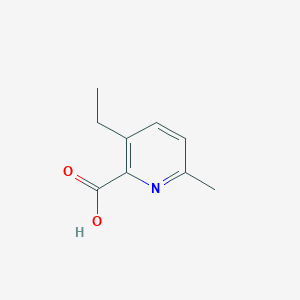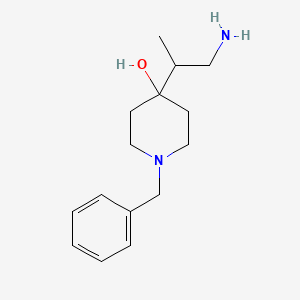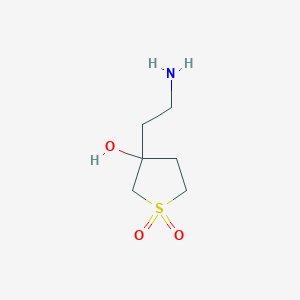
3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide typically involves the condensation of thiophene derivatives with amino alcohols under controlled conditions. One common method includes the reaction of 2-aminoethanol with thiophene-2-carboxaldehyde in the presence of an acid catalyst, followed by oxidation to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of robust catalysts and optimized reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The presence of the sulfone group enhances its ability to interact with biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene: Lacks the sulfone group, resulting in different chemical properties.
3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide:
Thiophene derivatives: Various thiophene-based compounds with different substituents and functional groups.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, along with the sulfone group. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C6H13NO3S/c7-3-1-6(8)2-4-11(9,10)5-6/h8H,1-5,7H2 |
InChI Key |
SKGBCWPGSSPAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


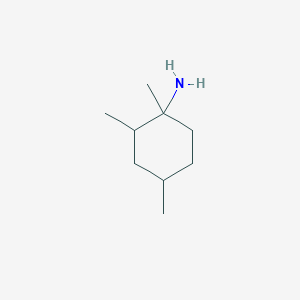
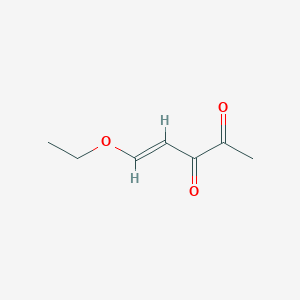
![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B13185015.png)
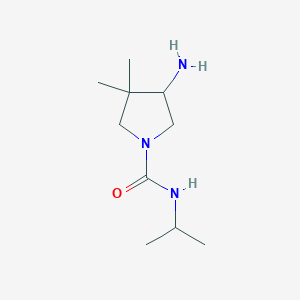
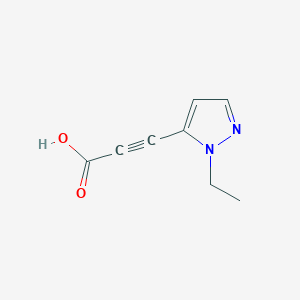
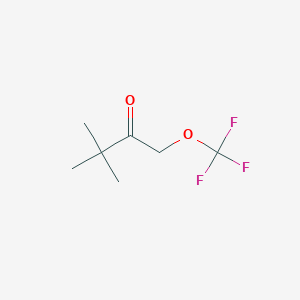
![N-[(2S)-2-(diethylamino)propyl]benzamide](/img/structure/B13185045.png)
![N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide](/img/structure/B13185060.png)
